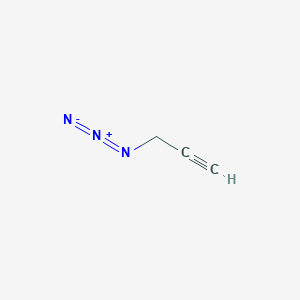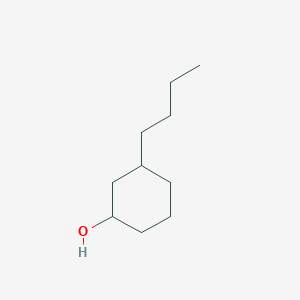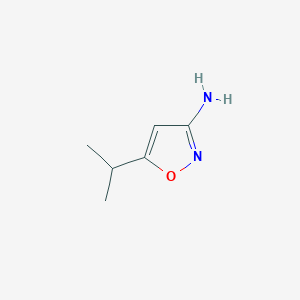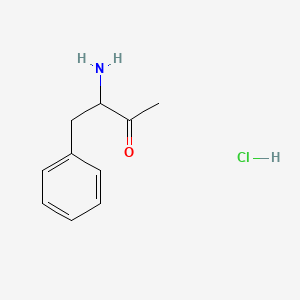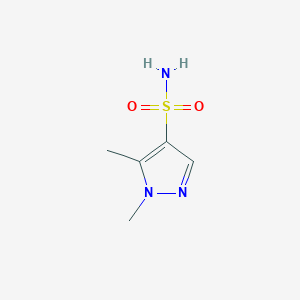
1-(Bromomethyl)-3-methyl-2-nitrobenzene
概要
説明
1-(Bromomethyl)-3-methyl-2-nitrobenzene, also known as BMN, is a chemical compound that has a wide range of applications in both industrial and scientific research. It is a halogenated aromatic compound, which means that it has a halogen (in this case, bromine) atom attached to the aromatic ring. BMN has a variety of properties that make it useful for a variety of applications, including its low toxicity, low volatility, and good solubility in a variety of solvents.
科学的研究の応用
X-Ray Diffraction and Theoretical Studies
- Anisotropic Displacement Parameters : The compound's anisotropic displacement parameters were analyzed using X-ray diffraction and first-principles calculations. This research highlighted the challenges of experimental procedures compared to theoretical predictions, particularly for the bromo compound (Mroz et al., 2020).
Polymer Solar Cells Enhancement
- Improving Polymer Solar Cells : A study introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor to the active layer of polymer solar cells. This addition significantly enhanced power conversion efficiency by reducing excitonic recombination and improving excitonic dissociation (Fu et al., 2015).
Polymer Synthesis
- Synthesis of Hyperbranched Polyethers : The compound was used in the self-condensation process to synthesize hyperbranched polyethers with significant molecular weight. This study provided insights into the polymerization mechanisms and the structure of the resulting polymers (Uhrich et al., 1992).
Molecular Structure Analysis
- X-Ray Structure Determination : A comprehensive study on the structures of seven benzene derivatives, including 1-(Bromomethyl)-3-methyl-2-nitrobenzene, was conducted. This research provided detailed analysis of molecular interactions, such as Br···Br and Br···π interactions, and their impact on molecular packing and structure (Jones et al., 2012).
Chemical Reactivity Studies
Nucleophilic Aromatic Substitution by Hydrogen : The reactivity of the compound in nucleophilic aromatic substitution reactions was investigated. This research provided insights into the reaction intermediates and mechanisms, contributing to a better understanding of aromatic substitution reactions (Gold et al., 1980).
Electron Transfer Process in Ionic Liquids : The radical anions of 1-bromo-4-nitrobenzene demonstrated unique reactivity in ionic liquids, differing significantly from conventional non-aqueous solvents. This study provided insights into the solvent's role in promoting the reactivity of radical anions (Ernst et al., 2013).
Crystallography and Structural Chemistry
- Crystal Structure of Nitrobenzene Derivatives : The proton NMR spectra of various nitrobenzene derivatives, including this compound, were analyzed. This research contributed to the understanding of chemical shifts and coupling constants in these compounds (Beltrame et al., 1975).
Other Applications
Synthetic Intermediate in Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of dofetilide, an arrhythmia medication (Zhai Guang-xin, 2006).
Determination of Impurities in Pharmaceuticals : It was used in the development of sensitive methods for determining potentially genotoxic impurities in pharmaceutical compounds (Raman et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(bromomethyl)-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZMDFMSBKUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513295 | |
| Record name | 1-(Bromomethyl)-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55324-02-2 | |
| Record name | 1-(Bromomethyl)-3-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)


